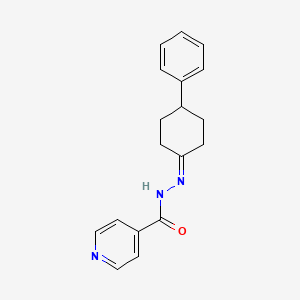
N'-(4-phenylcyclohexylidene)isonicotinohydrazide
Descripción general
Descripción
N'-(4-phenylcyclohexylidene)isonicotinohydrazide, also known as PCIH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. PCIH is a hydrazide derivative that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been studied in detail.
Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Activity
N'-(4-phenylcyclohexylidene)isonicotinohydrazide and its derivatives have been extensively studied for their antimicrobial properties, particularly against Mycobacterium tuberculosis, the bacterium causing tuberculosis. These derivatives have shown significant activity against various strains of M. tuberculosis, including drug-resistant strains. Studies highlight the potential of these compounds as a starting point for developing new antituberculosis drugs (Boechat et al., 2011), (Raval et al., 2011), (Lourenço et al., 2008).
Complexation with Metals
The ability of this compound derivatives to form complexes with metals like samarium has been investigated. These complexes have shown biological activity against gram-positive, gram-negative bacteria, and fungi. The study of these complexes can be crucial for understanding the role of metal ions in biological systems and for the development of new therapeutic agents (Al-Ahdal et al., 2020).
Corrosion Inhibition
Derivatives of this compound have been studied for their effectiveness in inhibiting corrosion of metals like mild steel in acidic mediums. These studies are important for understanding how these compounds can be used in industrial applications to protect metals from corrosion (Shanbhag et al., 2008).
Antitumor Activity
Some derivatives of this compound have shown potential antitumor activity against various cancer cell lines, including leukemia and carcinoma cells. This highlights the potential of these compounds in the field of cancer research and treatment (Shabani et al., 2010).
Anticonvulsant Properties
Studies have also explored the anticonvulsant properties of this compound derivatives. These compounds have shown effectiveness in seizure models, suggesting their potential use in the treatment of epilepsy (Malhotra et al., 2012).
Propiedades
IUPAC Name |
N-[(4-phenylcyclohexylidene)amino]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c22-18(16-10-12-19-13-11-16)21-20-17-8-6-15(7-9-17)14-4-2-1-3-5-14/h1-5,10-13,15H,6-9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRURQINUSFHGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NNC(=O)C2=CC=NC=C2)CCC1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


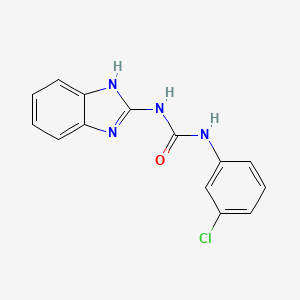
![1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole](/img/structure/B5775660.png)
![3-methyl-N-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B5775676.png)
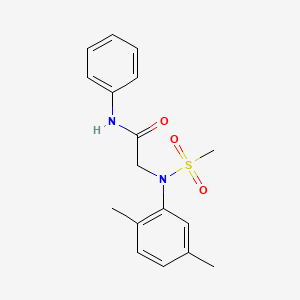
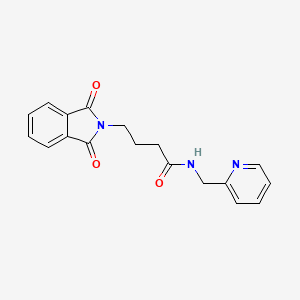
![N'-(6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)-N,N-diethyl-1,2-ethanediamine](/img/structure/B5775695.png)
![methyl 2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5775702.png)
![4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5775709.png)

![2-[4-(4-morpholinyl)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5775720.png)


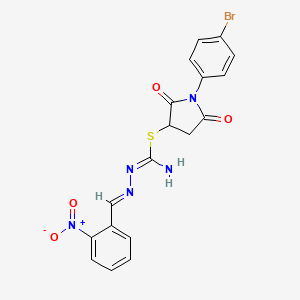
![4-[(phenylthio)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5775766.png)
